6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is a halogenated heterocycle . It has the empirical formula C7H6BrN3 and a molecular weight of 212.05 . The compound is solid in form .
Molecular Structure Analysis
The SMILES string representation of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridine isCn1cnc2cc(Br)cnc12
. The InChI key is AERQLDMEKUZFHF-UHFFFAOYSA-N
. Chemical Reactions Analysis
While specific chemical reactions involving 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine are not available, there are studies on the reactivity of related imidazo[4,5-b]pyridine compounds .Applications De Recherche Scientifique
Corrosion Inhibition
6-Bromo-imidazo[4,5-b]pyridine derivatives, including variations of the 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine, have shown significant potential as corrosion inhibitors. These compounds, studied in different derivatives and conditions, have exhibited high effectiveness in preventing mild steel corrosion in acidic environments. The performance was assessed through various methods like weight loss measurements, potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy. These studies indicate the potential of such compounds in industrial applications for protecting metals against corrosion (Saady et al., 2021).
Antimicrobial and Anticancer Activity
Imidazo[4,5-b]pyridine derivatives, including the 6-bromo-3-methyl variant, have been synthesized and evaluated for their antimicrobial and anticancer activities. Research has shown that certain derivatives of this compound exhibit significant antibacterial, antifungal, and anticancer activities, particularly against breast cancer cell lines. This suggests the potential for these compounds to be developed as therapeutic agents in the treatment of various diseases (Shelke et al., 2017).
Tyrosyl-tRNA Synthetase Inhibition
Research has also focused on synthesizing novel 6-bromo-imidazo[4,5-b]pyridine derivatives as potential inhibitors of tyrosyl-tRNA synthetase. Theoretical calculations and molecular docking studies have been conducted to determine the binding affinity of these compounds to the target enzyme, indicating their potential as therapeutic agents for various diseases (Jabri et al., 2023).
Drug Development Scaffold
The imidazo[4,5-b]pyridine scaffold, including this compound, has been identified as a "drug prejudice" scaffold with a wide range of applications in medicinal chemistry. It has been represented in various marketed preparations and is a focus of structural modifications for the discovery and development of new therapeutic agents (Deep et al., 2016).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Similar compounds in the imidazo[4,5-b]pyridine family have been reported to interact with ikk-ε and tbk1, which are key players in the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
Based on the known interactions of related compounds, it can be hypothesized that this compound may interact with its targets, possibly ikk-ε and tbk1, to modulate their activity and induce changes in cellular processes .
Biochemical Pathways
If this compound does indeed target ikk-ε and tbk1, it would likely impact the nf-kappab signaling pathway, which plays a crucial role in immune and inflammatory responses, cell growth, and survival .
Result of Action
Modulation of ikk-ε and tbk1 activity, if confirmed, could potentially influence a variety of cellular processes, including immune response, inflammation, and cell growth .
Propriétés
IUPAC Name |
6-bromo-3-methylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-4-10-5-2-7(8)9-3-6(5)11/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPXJULAIVNYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CC(=NC=C21)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955548-34-1 |
Source
|
Record name | 6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.